2-(((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole
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Overview
Description
2-(((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is a complex organic compound that features a thiazole ring substituted with a piperidine moiety and a methoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2-methoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine to form the sulfonyl piperidine intermediate. This intermediate is then reacted with 4-methylthiazole-2-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The methoxyphenylsulfonyl group can interact with the active site of enzymes, while the piperidine and thiazole rings provide structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole: shares similarities with other sulfonyl piperidine derivatives and thiazole-containing compounds.
Piperidine derivatives: These compounds are known for their biological activity and are commonly used in pharmaceuticals.
Thiazole derivatives: These compounds are also widely studied for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of both a sulfonyl piperidine and a thiazole ring allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S3/c1-13-11-23-17(18-13)24-12-14-7-9-19(10-8-14)25(20,21)16-6-4-3-5-15(16)22-2/h3-6,11,14H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSDYOHWPBPURK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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